Cas no 129178-63-8 (D-glycero-D-galacto-Non-2-enonicacid,5-(acetylamino)-2,6-anhydro-9-[(4-azido-2-hydroxybenzoyl)amino]-3,5,9-trideoxy-)
129178-63-8 structure
Product Name:D-glycero-D-galacto-Non-2-enonicacid,5-(acetylamino)-2,6-anhydro-9-[(4-azido-2-hydroxybenzoyl)amino]-3,5,9-trideoxy-
Numero CAS:129178-63-8
MF:C18H21N5O9
MW:451.387444257736
CID:144270
PubChem ID:3081758
Update Time:2025-04-19
D-glycero-D-galacto-Non-2-enonicacid,5-(acetylamino)-2,6-anhydro-9-[(4-azido-2-hydroxybenzoyl)amino]-3,5,9-trideoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-glycero-D-galacto-Non-2-enonicacid,5-(acetylamino)-2,6-anhydro-9-[(4-azido-2-hydroxybenzoyl)amino]-3,5,9-trideoxy-
- (2R,3R,4S)-3-acetamido-2-[(1R,2R)-3-[(4-azido-2-hydroxybenzoyl)amino]-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid
- 5-N-acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid
- 5-(Acetylamino)-2,6-anhydro-9-((4-azido-2-hydroxybenzoyl)amino)-2,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid
- 5-Acetamido-2,6-anhydro-9-(4'-azido-2'-hydroxybenzamido)-3,5,9-trideoxygalacto-nonuloso-2-enonic acid
- Asa-neu5Ac2en
- D-glycero-D-galacto-Non-1-enonic acid, 5-(acetylamino)-2,6-anhydro-9-((4-ozido-2-hydroxybenzoyl)amino)-3,5,9-trideoxy-
- Neuac2en
- 129178-63-8
- DTXSID40156090
-
- Inchi: 1S/C18H21N5O9/c1-7(24)21-14-11(26)5-13(18(30)31)32-16(14)15(28)12(27)6-20-17(29)9-3-2-8(22-23-19)4-10(9)25/h2-5,11-12,14-16,25-28H,6H2,1H3,(H,20,29)(H,21,24)(H,30,31)/t11-,12+,14+,15+,16+/m0/s1
- Chiave InChI: MHIKLXCRRQQUIN-OVJXPFRRSA-N
- Sorrisi: O1C(C(=O)O)=C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H](CNC(C1C=CC(=CC=1O)N=[N+]=[N-])=O)O)O)NC(C)=O)O
Proprietà calcolate
- Massa esatta: 451.13403
- Massa monoisotopica: 451.134
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 800
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 200Ų
Proprietà sperimentali
- PSA: 234.41
D-glycero-D-galacto-Non-2-enonicacid,5-(acetylamino)-2,6-anhydro-9-[(4-azido-2-hydroxybenzoyl)amino]-3,5,9-trideoxy- Letteratura correlata
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
129178-63-8 (D-glycero-D-galacto-Non-2-enonicacid,5-(acetylamino)-2,6-anhydro-9-[(4-azido-2-hydroxybenzoyl)amino]-3,5,9-trideoxy-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti